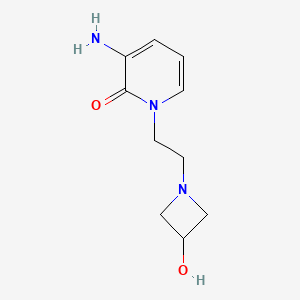![molecular formula C12H14O3 B12989443 1-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-1-one](/img/structure/B12989443.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-1-one is a chemical compound that features a benzodioxole ring fused with a butanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-1-one typically involves the reaction of piperonal (3,4-methylenedioxybenzaldehyde) with appropriate reagents to introduce the butanone moiety. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. For example, the acylation of 1,3-benzodioxole can be performed using a recyclable heterogeneous catalyst under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-1-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can modulate signaling pathways by interacting with receptors on cell surfaces .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)ethanol: This compound has a similar benzodioxole structure but differs in the functional group attached to the ring.
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine: This compound features a thiazole ring and is evaluated for its antitumor activities.
Uniqueness
1-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutan-1-one is unique due to its specific combination of the benzodioxole ring and butanone moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H14O3 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C12H14O3/c1-8(2)5-10(13)9-3-4-11-12(6-9)15-7-14-11/h3-4,6,8H,5,7H2,1-2H3 |
Clé InChI |
PYJUDLMZSCWVRX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)C1=CC2=C(C=C1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


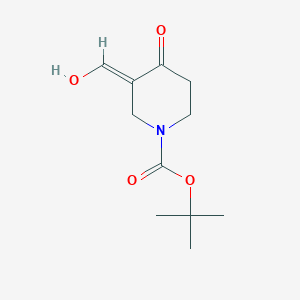
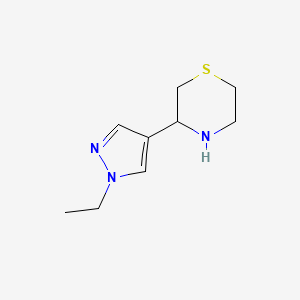

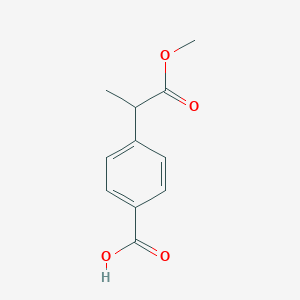
![6-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B12989398.png)
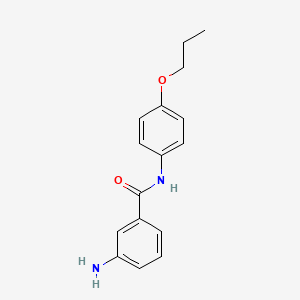
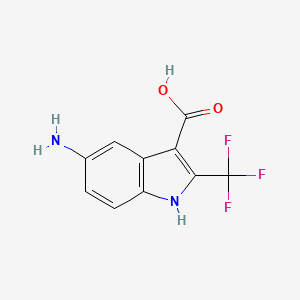

![tert-Butyl (6S,9aR)-6-methyloctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B12989431.png)
![4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12989433.png)
![(1,1-Difluorospiro[2.5]octan-5-yl)methanol](/img/structure/B12989439.png)

![(R)-9-Bromo-10-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine-8-carbonitrile](/img/structure/B12989449.png)
